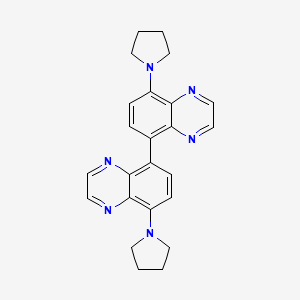
1-Bromo-4-(1-cyclopropylideneethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-cyclopropylideneethyl)benzene is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a cyclopropylideneethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-cyclopropylideneethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3) or ferric bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(1-cyclopropylideneethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylideneethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-cyclopropylideneethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-cyclopropylideneethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The cyclopropylideneethyl group can influence the reactivity and stability of the compound, affecting its interaction with various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler analog with only a bromine substituent.
1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.
1-Bromo-4-chlorobenzene: Contains both bromine and chlorine substituents.
Uniqueness
1-Bromo-4-(1-cyclopropylideneethyl)benzene is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
671782-20-0 |
|---|---|
Fórmula molecular |
C11H11Br |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
1-bromo-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
Clave InChI |
DTVNLJKFIIRHSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
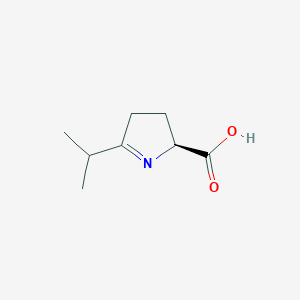
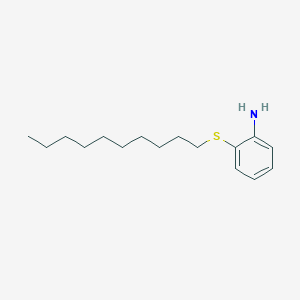
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
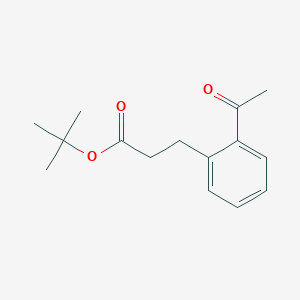
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
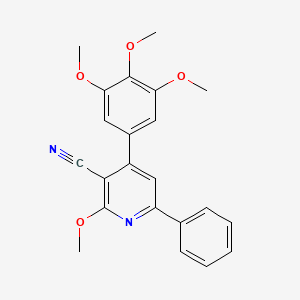
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
